molecular formula C11H11NO4 B1392741 Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate CAS No. 1197944-26-5

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Cat. No. B1392741
M. Wt: 221.21 g/mol
InChI Key: MSVIYBOHETWCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate” is a chemical compound with the molecular formula C11H11NO4 . It is a type of benzoxazole, which is a class of compounds that have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities .


Molecular Structure Analysis

The molecular structure of “Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate” is characterized by a benzoxazole core, which is a bicyclic system consisting of a benzene ring fused to an oxazole ring. The compound also features methoxy and methyl groups, as well as a carboxylate ester group .

Scientific Research Applications

  • Fluorescent Nanomaterials

    • Ghodbane et al. (2012) explored the use of 2-phenyl-benzoxazole derivatives for creating fluorescent nanomaterials, highlighting their potential in biological media. This research suggests that compounds similar to methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate could be used in the development of such materials (Ghodbane et al., 2012).
  • Synthesis of Novel Compounds

    • Huang et al. (1996) described the synthesis of novel 1,2-azulenequinone derivatives using a process involving diazotization, which could be relevant for the synthesis of related compounds (Huang et al., 1996).
  • Pharmacological Applications

    • Ikemoto et al. (2005) developed a method to synthesize an orally active CCR5 antagonist, indicating the use of similar benzoxazole derivatives in drug synthesis (Ikemoto et al., 2005).
  • Antimicrobial Agents

    • Vodela et al. (2013) synthesized benzoxazole-based oxadiazoles with potential antimicrobial properties. This suggests a role for related benzoxazole derivatives in antimicrobial research (Vodela et al., 2013).
  • Synthesis of Natural Alkaloids

    • Ma et al. (2014) synthesized several 2,7-dioxygenated carbazole alkaloids using a method that might be adaptable for synthesizing related benzoxazole compounds (Ma et al., 2014).
  • Preparation of Herbicide Precursors

    • Liepa et al. (1992) discussed the preparation of herbicide precursors, highlighting the potential use of similar benzoxazole compounds in agriculture (Liepa et al., 1992).
  • Leukotriene Antagonists and Anti-inflammatory Applications

    • Musser et al. (1987) prepared benzoheterocyclic compounds, including benzoxazoles, as potential leukotriene antagonists, suggesting a role in anti-inflammatory drug development (Musser et al., 1987).

Future Directions

The future research directions for “Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate” and similar benzoxazole derivatives could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry. This could include the development of new antimicrobial agents and anticancer drugs .

properties

IUPAC Name

methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6-12-8-4-7(11(13)15-3)5-9(14-2)10(8)16-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVIYBOHETWCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1cc(O)c2oc(C)nc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To methyl 7-hydroxy-2-methyl-1,3-benzoxazole-5-carboxylate (400 mg, 2.07 mmol) in DMF (10 mL) was added ground potassium carbonate (570 mg, 4.14 mmol) and methyl iodide (0.142 mL, 2.28 mmol). The reaction was stirred overnight at room temperature. The reaction was diluted with ethyl acetate and washed with water. Organic phase was dried over sodium sulfate, filtered and concentrated to yield 368 mg (73%) of methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate as an off white solid. LC/MS=222 (M+H).
Name
methyl 7-hydroxy-2-methyl-1,3-benzoxazole-5-carboxylate
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
0.142 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.